![molecular formula C11H14N4O3S B14015190 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione CAS No. 16976-09-3](/img/structure/B14015190.png)
9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a potent inhibitor of S-adenosylhomocysteine hydrolase (AHCY), an enzyme involved in the regulation of methylation reactions in cells . This compound has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione typically involves the cyclization of a suitable purine precursor with a cyclopentyl derivative. One common method includes the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a cyclopentyl alcohol derivative under basic conditions . The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-thione position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various purine derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting AHCY and its effects on cellular methylation processes.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The primary mechanism of action of 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione involves the inhibition of S-adenosylhomocysteine hydrolase (AHCY). By inhibiting this enzyme, the compound disrupts the methylation cycle, leading to the accumulation of S-adenosylhomocysteine (SAH), which in turn inhibits methyltransferases . This inhibition affects various cellular processes, including gene expression and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the cyclopentyl and thione modifications.
3-Deazaneplanocin A: Another AHCY inhibitor with a different structural framework.
Tubercidin: A nucleoside analog with potent antiviral and anticancer properties.
Uniqueness
9-[2,3-Dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione is unique due to its specific inhibition of AHCY and its ability to regulate oncogenic EZH2 expression. This makes it a valuable compound for therapeutic applications, particularly in the treatment of viral infections and cancer .
Eigenschaften
CAS-Nummer |
16976-09-3 |
|---|---|
Molekularformel |
C11H14N4O3S |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19) |
InChI-Schlüssel |
CSPPGTBBWFVGTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



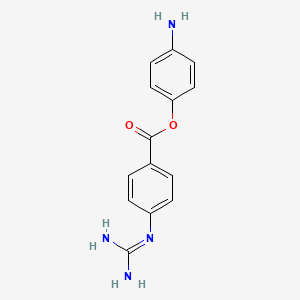
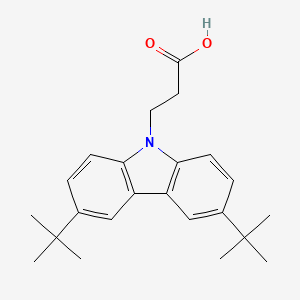
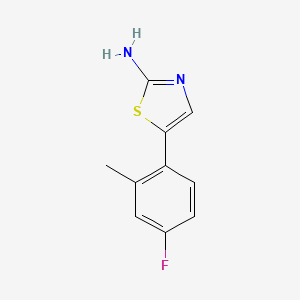
![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)

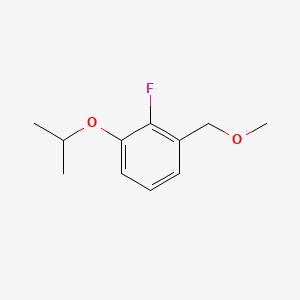

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)
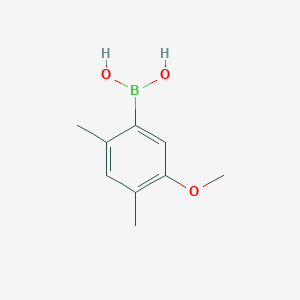



![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)
